molecular formula C23H22N4O5 B4842680 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine

4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine

Cat. No. B4842680
M. Wt: 434.4 g/mol
InChI Key: VLZKCKGIQFYCNP-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of pyrazole and morpholine and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has been shown to modulate the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase IIα and cyclin-dependent kinase 2. Moreover, 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Physiologically, 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has several advantages for lab experiments, including its high yield synthesis method and potential applications in various fields of scientific research. However, 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine also has limitations, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine, including its potential use as a fluorescent probe for the detection of metal ions in biological systems, further studies on its anticancer and anti-inflammatory properties, and the development of 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine derivatives with improved solubility and toxicity profiles.
Conclusion:
In conclusion, 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine is a chemical compound with potential applications in various fields of scientific research. It can be synthesized using different methods, including the Knoevenagel condensation reaction. 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has been studied for its anticancer and anti-inflammatory properties, as well as its potential use as a fluorescent probe. It has biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation and the reduction of pro-inflammatory cytokine production. 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has advantages and limitations for lab experiments, and future directions for research include further studies on its properties and the development of 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine derivatives.

Scientific Research Applications

4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has been studied for its anti-inflammatory properties, as it has shown to reduce the production of pro-inflammatory cytokines. Moreover, 4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-31-21-9-7-17(15-20(21)27(29)30)23-18(8-10-22(28)25-11-13-32-14-12-25)16-26(24-23)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZKCKGIQFYCNP-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCOCC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)N3CCOCC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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